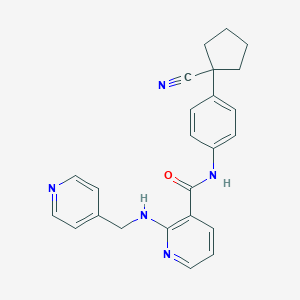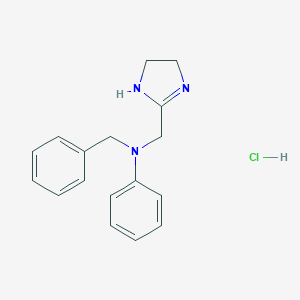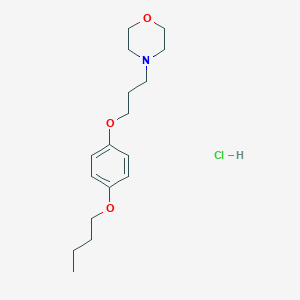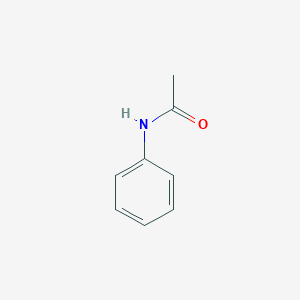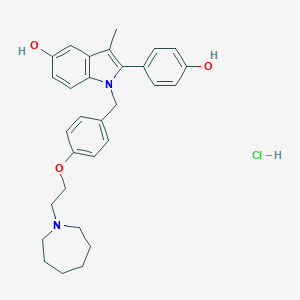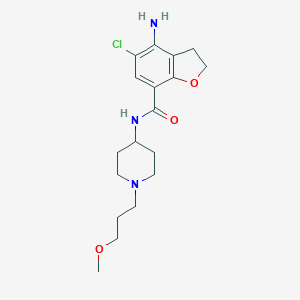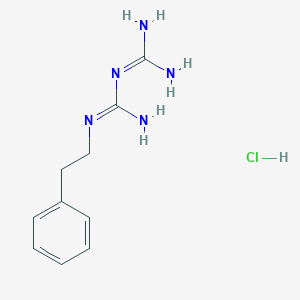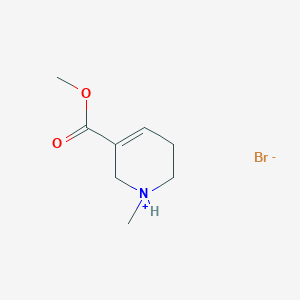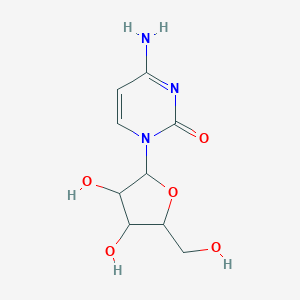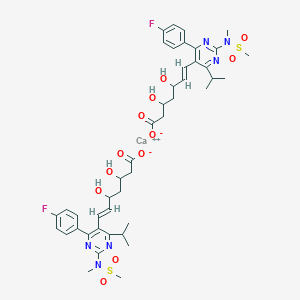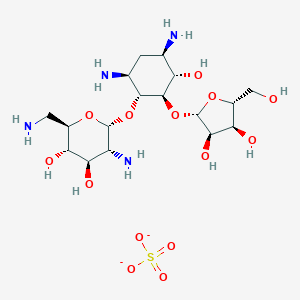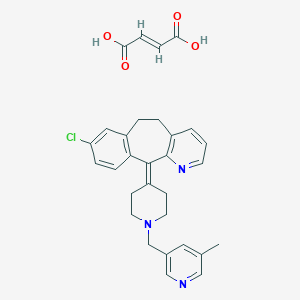
Rupatadine fumarate
Overview
Description
Rupatadine fumarate is a second-generation antihistamine and platelet-activating factor antagonist. It is primarily used to treat allergic rhinitis and chronic urticaria. This compound is known for its non-sedating properties and long-acting effects, making it a preferred choice for managing allergy symptoms .
Mechanism of Action
Target of Action
Rupatadine fumarate is a dual antagonist that primarily targets the histamine H1 receptor and the platelet-activating factor (PAF) receptor . These receptors play a crucial role in mediating allergic responses. The histamine H1 receptor is involved in producing symptoms of nasal blockage, rhinorrhea, itching, and swelling . The PAF receptor is implicated in the production of vascular leakage, which contributes to rhinorrhea and nasal blockage .
Mode of Action
This compound interacts with its targets by blocking both the H1 and PAF receptors . This prevents histamine and PAF, released during an allergic response, from binding to these receptors and exerting their effects .
Biochemical Pathways
During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors, while PAF, produced from phospholipids cleaved by phospholipase A2, acts on PAF receptors . By blocking these receptors, this compound interrupts these biochemical pathways, reducing the severity of allergic symptoms .
Pharmacokinetics
This compound exhibits several pharmacokinetic properties that impact its bioavailability. It is metabolized in the liver via CYP-mediated pathways and has an elimination half-life of 5.9 hours . Approximately 34.6% of the drug is excreted in the urine, and 60.9% is excreted in the feces . These properties influence the drug’s absorption, distribution, metabolism, and excretion (ADME), affecting its overall bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . By blocking the H1 and PAF receptors, this compound prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .
Biochemical Analysis
Biochemical Properties
Rupatadine fumarate interacts with histamine H1 receptors and PAF receptors . It inhibits the degranulation of mast cells induced by immunological and non-immunological stimuli, and inhibits the release of cytokines, particularly of the tumor necrosis factors (TNF) in human mast cells and monocytes .
Cellular Effects
This compound reduces allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . It prevents histamine and PAF from exerting their effects, thereby reducing the severity of allergic symptoms .
Molecular Mechanism
This compound is a dual histamine H1 receptor and PAF receptor antagonist . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances. Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorrhea, itching, and swelling. PAF contributes to rhinorrhea and nasal blockage. By blocking both the H1 receptor and PAF receptor, this compound prevents these mediators from exerting their effects .
Temporal Effects in Laboratory Settings
This compound has a rapid onset of action and a prolonged duration of activity . It has been found to be effective and safe in a variety of randomized clinical trials in both seasonal and perennial allergic rhinitis, as well as in chronic urticaria .
Dosage Effects in Animal Models
This compound showed complete differentiation in its blockade of CNS and lung histamine H1 receptors in an ex vivo guinea pig model . It promoted the resolution of pulmonary inflammation and fibrosis in a dose-dependent manner .
Metabolic Pathways
This compound undergoes significant presystemic metabolism when administered orally . The most important biotransformation pathways of rupatadine include oxidative processes, oxidation of the pyridine-methyl group to carboxylic acid, N-dealkylation of piperidine nitrogen, and hydroxylation of the 3-, 5- and 6-positions in the tricyclic ring system .
Transport and Distribution
This compound is rapidly absorbed with a Tmax of 1 h . Administration with a high-fat meal increases exposure by 23% and increases Tmax to 2 h . It is highly protein-bound (98–99%) and is well distributed in tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rupatadine fumarate is synthesized through a multi-step process. The key steps involve the Grignard reaction of an N-alkyl-4-chloropiperidine with a benzocycloheptapyridinone intermediate, followed by dehydration . The preparation method involves the use of fumaric acid aqueous solution, heating, and the addition of the dichloromethane solution of rupatadine dropwise. The mixture is then heated, stirred, and crystallized to obtain this compound .
Industrial Production Methods
In industrial settings, this compound tablets are produced using a direct powder tabletting process. This method involves mixing this compound with lactose, microcrystalline cellulose, povidone K, mannitol, iron oxide, and a lubricant. The mixture is then compressed into tablets .
Chemical Reactions Analysis
Types of Reactions
Rupatadine fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
One of the methods for analyzing rupatadine involves measuring its native fluorescence in the presence of sulfuric acid and sodium dodecyl sulfate .
Major Products Formed
The major products formed from these reactions include desloratadine and its hydroxylated derivatives .
Scientific Research Applications
Rupatadine fumarate has a wide range of scientific research applications:
Pharmaceutical Technology: Research has been conducted on developing orodispersible films with this compound enclosed in ethylcellulose microparticles for taste-masking and improved patient compliance.
Bioanalytical Studies: Methods have been developed for the rapid quantification of rupatadine in human plasma, which is crucial for pharmacokinetic and bioavailability studies.
Comparison with Similar Compounds
Rupatadine fumarate is compared with other second-generation antihistamines such as loratadine and desloratadine. Unlike these compounds, rupatadine also has platelet-activating factor antagonist properties, making it unique in its dual action . Other similar compounds include cetirizine and fexofenadine, which are also non-sedating antihistamines but lack the platelet-activating factor antagonist activity .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBLCDXVHQWMSU-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182349-12-8 | |
| Record name | Rupatadine fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182349-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rupatadine fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182349128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-but-2-enedioic acid;8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUPATADINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ6OT32M93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rupatadine fumarate is a dual antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors. [] It primarily exerts its anti-allergic effects by blocking histamine's actions at H1 receptors, effectively reducing symptoms like sneezing, itching, rhinorrhea, and conjunctivitis. Additionally, by antagonizing PAF receptors, this compound may further contribute to alleviating nasal congestion and inflammation associated with allergic responses. []
A: The molecular formula of this compound is C32H36ClN3O8, and its molecular weight is 622.1 g/mol. []
A: The 1H and 13C NMR spectroscopic data for this compound and its impurities have been reported. [] Furthermore, research has identified characteristic peaks in the X-ray powder diffraction spectrum of this compound. [] This information is crucial for structural confirmation and impurity profiling.
A: Studies using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray diffraction (XRD) have demonstrated that while direct compression doesn't significantly alter the crystalline state of this compound itself, it can influence the excipients' properties, such as lactose crystallization. [] This information is vital for optimizing tablet formulation and manufacturing processes.
A: Compatibility studies employing DSC, TGA, XDR, and infrared spectroscopy (IRS) have shown that this compound exhibits good compatibility with various excipients commonly used in tablet formulations, indicating its suitability for pharmaceutical development. []
A: Research suggests that using a 0.1 mol·L-1 hydrochloric acid solution as a solvent and a rotating speed of 100 r·min-1 in the rotating basket method is suitable for determining the dissolution rate of this compound capsules. []
A: Formulating this compound as oral fast-dissolving films (OFDF) using polymers like pullulan and HPMC has demonstrated improved dissolution in the oral cavity, potentially enhancing its bioavailability. [] Moreover, preparing this compound as a beta-cyclodextrin inclusion complex has shown a nearly 40-fold enhancement in solubility. []
A: Studies have investigated the stability of this compound under various stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. [] These studies guide the selection of appropriate storage conditions and packaging materials to maintain drug product quality.
ANone: Several approaches have been explored to mask the bitter taste of this compound. These include:
- Encapsulation in ethylcellulose microparticles: This method, utilizing spray drying techniques, effectively masks the bitterness while ensuring appropriate drug release. [, ]
- Incorporation into orodispersible minitablets: This approach enhances patient compliance, especially for pediatric and geriatric populations, by eliminating the need for swallowing and minimizing contact time with taste buds. []
- Formulation as taste-masked dry suspensions: Utilizing hot-melt extrusion technology with high-molecular polymers as carriers effectively masks the taste and ensures rapid drug dissolution. []
ANone: Various analytical techniques have been developed and validated for the determination of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices. These include:
- UV Spectrophotometry: This simple and cost-effective technique has been widely used for this compound quantification, utilizing specific wavelengths for detection. [, , , ]
- High-Performance Liquid Chromatography (HPLC): This versatile method offers high sensitivity and selectivity, allowing the simultaneous determination of this compound and its related substances in various matrices. [, , , , , ]
- High-Performance Thin-Layer Chromatography (HPTLC): This technique provides a rapid and efficient method for analyzing this compound in bulk drugs and formulations. []
- Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-MS/MS: These highly sensitive and selective techniques are employed for the accurate quantification of this compound in biological fluids, enabling pharmacokinetic studies. [, , , ]
ANone: Studies in healthy volunteers have characterized the pharmacokinetic profile of this compound, revealing:
- Rapid absorption and distribution: this compound exhibits a relatively short time to reach maximum plasma concentration (Tmax) ranging from 0.78 to 1.14 hours. [, ]
- Relatively slow elimination: The half-life (t1/2) of this compound ranges from 5.3 to 11.5 hours. [, ]
- Linear pharmacokinetics: The plasma concentration of this compound generally increases proportionally with the administered dose within the therapeutic range. []
A: Some studies have suggested potential sex-related differences in the pharmacokinetic parameters of this compound, particularly in the main pharmacokinetic parameters between males and females. [, ] Further research is needed to confirm these findings and understand their clinical significance.
A: this compound has demonstrated significant efficacy in managing allergic rhinitis symptoms in clinical trials. [, ] Notably, a multicenter study in Korean patients with perennial allergic rhinitis (PAR) highlighted Rupatadine's effectiveness in reducing both morning and evening symptoms, potentially offering advantages over other antihistamines like Bepotastine. []
A: Research utilizing Caco-2 cell models, an in vitro model of the intestinal epithelial barrier, has been conducted to assess the transport characteristics of this compound. [] Findings indicate that this compound is actively transported across the Caco-2 monolayer and that it is a substrate of P-glycoprotein (P-gp), an efflux transporter protein. [] These findings have implications for understanding this compound's absorption and bioavailability.
A: In vitro studies using the Caco-2 cell model indicate that this compound is a substrate of the P-gp efflux transporter. [] This interaction may impact the drug's absorption and bioavailability. Further research is warranted to elucidate the clinical significance of this interaction and determine if dosage adjustments are necessary in specific patient populations.
A: Many studies emphasize validating the analytical methods used for quantifying this compound in various matrices. [, , , ] These validations, typically following ICH guidelines, ensure the accuracy, precision, selectivity, sensitivity, and robustness of the methods, supporting their reliability for quality control and research purposes.
ANone: Quality control plays a crucial role in ensuring the consistent production of this compound tablets that meet established quality standards. Manufacturers adhere to Good Manufacturing Practices (GMP) guidelines and implement various measures, including:
- Raw material testing: Verifying the identity, purity, and quality of all starting materials used in the formulation. []
- In-process controls: Monitoring critical process parameters during tablet manufacturing, such as compression force, to ensure uniformity and desired tablet properties. []
- Finished product testing: Conducting comprehensive testing on finished tablets, including assay, dissolution, disintegration, friability, and other relevant parameters, to ensure compliance with specifications. []
- Stability testing: Evaluating the stability of this compound tablets under various storage conditions to determine shelf life and appropriate packaging requirements. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


